

Spectroscopic Characterization of H-Gly-OBzl.TosOH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Glycine benzyl ester p-toluenesulfonate salt (**H-Gly-OBzI.TosOH**), a crucial intermediate in peptide synthesis and various pharmaceutical applications. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for **H-Gly-OBzl.TosOH**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
Data not available in search results	-	-	-
Data not available in search results	-	-	-
Data not available in search results	-	-	-
Data not available in search results	-	-	-
Data not available in search results	-	-	-
Data not available in search results	-	-	-

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	-
Data not available in search results	-
Data not available in search results	-
Data not available in search results	-
Data not available in search results	-
Data not available in search results	-
Data not available in search results	-
Data not available in search results	-

Table 3: IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Assignment
Data not available in search results	-
Data not available in search results	-
Data not available in search results	-
Data not available in search results	-
Data not available in search results	-

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility. The following are generalized protocols based on standard laboratory practices for compounds of this nature.

¹H and ¹³C NMR Spectroscopy

A sample of **H-Gly-OBzl.TosOH** is dissolved in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O), at a concentration of approximately 5-10 mg/mL. The choice of solvent is critical and can influence chemical shifts. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard or the residual solvent peak. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

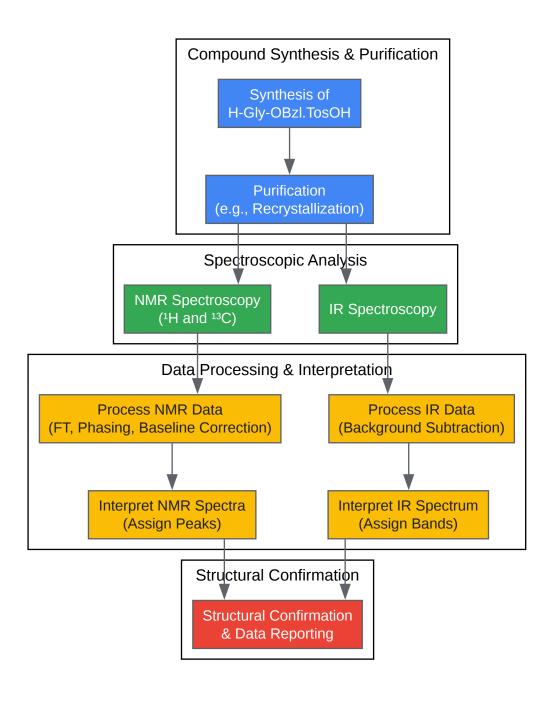
The IR spectrum of solid **H-Gly-OBzI.TosOH** is typically recorded using the Potassium Bromide (KBr) pellet method. A small amount of the finely ground sample (approximately 1-2 mg) is intimately mixed with dry KBr powder (approximately 100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background



spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **H-Gly-OBzl.TosOH**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of **H-Gly-OBzI.TosOH**.

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